7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1,3-dicarboxylic acid
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Overview
Description
7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1,3-dicarboxylic acid is a bicyclic compound with a unique structure that makes it an interesting subject of study in organic chemistry. This compound is characterized by its rigid bicyclic framework, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1,3-dicarboxylic acid typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction conditions often include the use of furans and olefinic or acetylenic dienophiles . The reaction is usually carried out under controlled temperatures to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its rigid structure makes it useful for probing the interactions between small molecules and biological macromolecules.
Industry: It can be used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1,3-dicarboxylic acid involves its interaction with molecular targets through its rigid bicyclic structure. This structure can influence the compound’s binding affinity and specificity for certain targets. The pathways involved may include enzyme inhibition, receptor binding, or modulation of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid: This compound has a similar bicyclic structure but with different functional groups.
Cantharidin: A natural product with a related bicyclic framework and known biological activity.
Monoterpenoid 7-Oxabicyclo[2.2.1]heptanes: These compounds share the bicyclic core but have different substituents and biological properties.
Uniqueness
7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1,3-dicarboxylic acid is unique due to its specific functional groups and the presence of a tert-butoxycarbonyl protecting group. This makes it a versatile intermediate in organic synthesis and a valuable tool for studying structure-activity relationships in various fields.
Properties
Molecular Formula |
C13H19NO6 |
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Molecular Weight |
285.29 g/mol |
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C13H19NO6/c1-12(2,3)20-11(19)14-8-4-5-13(14,10(17)18)6-7(8)9(15)16/h7-8H,4-6H2,1-3H3,(H,15,16)(H,17,18) |
InChI Key |
SLQFUXQYASMYHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1(CC2C(=O)O)C(=O)O |
Origin of Product |
United States |
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